molecular formula C18H16N4O3S B11340452 (5Z)-1-benzyl-5-[5-(thiophen-2-yl)pyrazolidin-3-ylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

(5Z)-1-benzyl-5-[5-(thiophen-2-yl)pyrazolidin-3-ylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11340452
M. Wt: 368.4 g/mol
InChI Key: CLZXKMRXMNIJQM-UHFFFAOYSA-N
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Description

3-BENZYL-6-HYDROXY-5-[5-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is a complex organic compound that features a combination of several functional groups, including a thiophene ring, a pyrazole ring, and a tetrahydropyrimidine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZYL-6-HYDROXY-5-[5-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE typically involves multi-step reactions. One common approach is the condensation reaction, which includes the Gewald reaction, Paal–Knorr synthesis, and Hinsberg synthesis . These methods involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters to form aminothiophene derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, controlled temperature, and pressure conditions are crucial in scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-BENZYL-6-HYDROXY-5-[5-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-BENZYL-6-HYDROXY-5-[5-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-BENZYL-6-HYDROXY-5-[5-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-BENZYL-6-HYDROXY-5-[5-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is unique due to its combination of multiple functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C18H16N4O3S

Molecular Weight

368.4 g/mol

IUPAC Name

1-benzyl-6-hydroxy-5-(5-thiophen-2-yl-4,5-dihydro-1H-pyrazol-3-yl)pyrimidine-2,4-dione

InChI

InChI=1S/C18H16N4O3S/c23-16-15(13-9-12(20-21-13)14-7-4-8-26-14)17(24)22(18(25)19-16)10-11-5-2-1-3-6-11/h1-8,12,20,24H,9-10H2,(H,19,23,25)

InChI Key

CLZXKMRXMNIJQM-UHFFFAOYSA-N

Canonical SMILES

C1C(NN=C1C2=C(N(C(=O)NC2=O)CC3=CC=CC=C3)O)C4=CC=CS4

Origin of Product

United States

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